![molecular formula C28H38O11 B1248819 Bruceanol H](/img/structure/B1248819.png)
Bruceanol H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bruceanol H is a natural product found in Brucea antidysenterica with data available.
Scientific Research Applications
Cytotoxicity Studies
Bruceanol H, along with other bruceanols, has been studied for its cytotoxic properties. In particular, research on Bruceanol H isolated from Brucea antidysenterica has demonstrated significant cytotoxicity against neoplastic cell lines. For example, Bruceanol H showed notable cytotoxic effects against the COLO-205 and KB cell lines, with ED50 values of 0.44 and 0.55 microM, respectively, indicating its potential as an anti-cancer agent (Imamura et al., 1995).
Antitumor Activity
Bruceanols, including Bruceanol H, are part of a larger group of compounds that have been explored for their antitumor activity. Bruceantin, another compound isolated from Brucea antidysenterica, has been studied for its activity against various types of cancer, including leukemia, lymphoma, and myeloma. These studies have revealed the potential of these compounds in inducing apoptosis and interfering with tumor growth, suggesting a broader scope of antitumor applications for bruceanols (Cuendet & Pezzuto, 2004).
Anti-infective Properties
Some studies have also highlighted the potential of Bruceanol B, a related compound, in inhibiting the trafficking of viral glycoprotein in virus-infected cells. While this research does not directly involve Bruceanol H, it suggests that compounds within the same family may have broader bioactivities, including anti-infective properties (Lee et al., 2011).
Wound Healing and Antibacterial Activities
Research on Brucea antidysenterica, the source of Bruceanol H, has also demonstrated wound healing and antibacterial activities. Although this study does not specifically focus on Bruceanol H, it underscores the medicinal potential of compounds derived from this plant (Wolde et al., 2022).
properties
Product Name |
Bruceanol H |
---|---|
Molecular Formula |
C28H38O11 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9R,11S,13S,14S,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate |
InChI |
InChI=1S/C28H38O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h8,11,13-16,18-21,23,29,31,33H,7,9-10H2,1-6H3/b12-8+/t13-,14+,15+,16-,18-,19-,20-,21-,23+,26+,27-,28+/m1/s1 |
InChI Key |
OFEQMSZQMBVXLR-BWLCXNNMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |
synonyms |
bruceanol H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.